![molecular formula C5H9NO2 B3122016 5,8-Dioxa-2-azaspiro[3.4]octane CAS No. 298698-94-9](/img/structure/B3122016.png)
5,8-Dioxa-2-azaspiro[3.4]octane
Übersicht
Beschreibung
5,8-Dioxa-2-azaspiro[3.4]octane is a type of spirocyclic compound . It has a stable ring structure and is typically a colorless liquid . The molecular formula of this compound is C5H9NO2 .
Synthesis Analysis
The synthesis of 5,8-Dioxa-2-azaspiro[3.4]octane may involve multiple steps and usually requires organic synthetic chemists for detailed design and experimentation . One of the successful routes for the synthesis of a similar compound, 2-azaspiro[3.4]octane, involved the annulation of the cyclopentane ring .Molecular Structure Analysis
The molecular structure of 5,8-Dioxa-2-azaspiro[3.4]octane is characterized by a spirocyclic ring structure . The InChI code for this compound is 1S/C5H9NO2.ClH/c1-2-8-5(7-1)3-6-4-5;/h6H,1-4H2;1H .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- 5,8-Dioxa-2-azaspiro[3.4]octane derivatives have been studied for their potential in inhibiting corrosion, particularly in mild steel protection in acidic solutions. Research demonstrated that specific compounds in this category, such as 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione (2-MPOD), are effective corrosion inhibitors. These inhibitors work through both physical and chemical adsorption processes, aligning with the Langmuir isotherm model (Chafiq et al., 2020).
Synthesis of Structurally Diverse Modules for Drug Discovery
- Novel classes of thia/oxa-azaspiro[3.4]octanes have been synthesized as part of efforts to create multifunctional, structurally diverse modules for drug discovery. These spirocycles represent an important development in the field of medicinal chemistry, providing new avenues for drug development (Li, Rogers-Evans, & Carreira, 2013).
Removal of Carcinogenic Azo Dyes
- A Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene has shown effectiveness in removing carcinogenic azo dyes from water. This application is crucial for environmental cleanup and water treatment processes, highlighting the utility of 5,8-Dioxa-2-azaspiro[3.4]octane derivatives in environmental science (Akceylan, Bahadir, & Yılmaz, 2009).
Nonlinear Optical Materials
- The compound 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), a derivative of 5,8-Dioxa-2-azaspiro[3.4]octane, has been identified as a promising material for nonlinear optical devices. Its synthesis, characterization, and demonstration of second harmonic generation indicate its potential in advanced optical applications (Kagawa et al., 1994).
Eigenschaften
IUPAC Name |
5,8-dioxa-2-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-8-5(7-1)3-6-4-5/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBVNPRKYAHVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dioxa-2-azaspiro[3.4]octane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







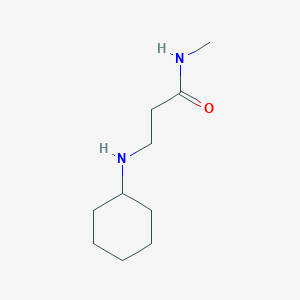
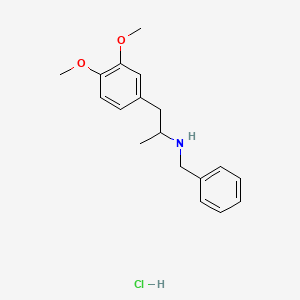
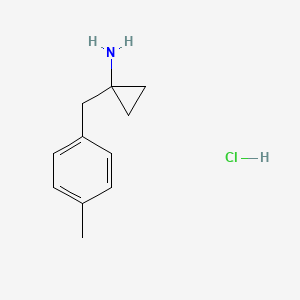
![1-(Benzo[b]thiophen-6-yl)ethanone](/img/structure/B3121979.png)
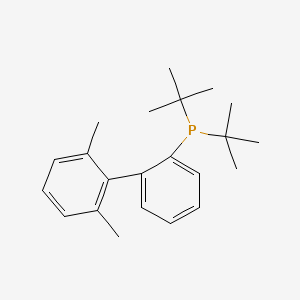

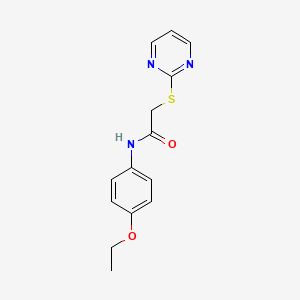

![N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-phthalamic acid](/img/structure/B3122024.png)
![Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3122032.png)